

Application Note & Protocol: Spectrophotometric Assay for Azapropazone in Blood Plasma

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Compound of Interest

Compound Name: Azapropazone

Cat. No.: B1665922

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) previously used for the management of rheumatic diseases. Monitoring its concentration in blood plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While high-performance liquid chromatography (HPLC) is a common method for its determination, a simple, rapid, and cost-effective UV-visible spectrophotometric method can be valuable for routine analysis.^{[1][2]} This application note provides a detailed protocol for the quantification of **azapropazone** in human blood plasma using UV-visible spectrophotometry, including sample preparation, analysis, and method validation.

Principle

The method is based on the principle that **azapropazone** exhibits significant absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.^[3] After extraction from the plasma matrix to remove interfering substances like proteins, the concentration of **azapropazone** is determined by measuring the absorbance at its wavelength of maximum absorption (λ_{max}) and correlating it with a standard calibration curve.^{[3][4]} Based on HPLC methods, a suitable wavelength for detection is around 254 nm.

Experimental Protocols

1. Materials and Reagents

- **Azapropazone** reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl acetate (Analytical grade)
- Sodium hydroxide (0.5 N)
- Human plasma (drug-free)
- Distilled or deionized water
- Volumetric flasks
- Pipettes
- Centrifuge tubes (e.g., 1.5 mL or 15 mL)
- Vortex mixer
- Centrifuge
- UV-Visible Spectrophotometer with 1 cm quartz cuvettes

2. Preparation of Standard Solutions

- **Standard Stock Solution (100 µg/mL):** Accurately weigh 10 mg of **azapropazone** reference standard and dissolve it in a 100 mL volumetric flask with methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with a mixture of plasma, methanol, and water (1:1:8) to obtain concentrations in the desired linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

3. Sample Preparation (Plasma Extraction)

This protocol utilizes a protein precipitation followed by liquid-liquid extraction to isolate **azapropazone** from the plasma matrix.

- **Sample Collection:** Collect blood samples in EDTA tubes and centrifuge at approximately 2000 rpm for 20 minutes at 4°C to separate the plasma.
- **Protein Precipitation:** To 1 mL of plasma sample in a centrifuge tube, add 2 mL of acetonitrile. Vortex for 1 minute to precipitate the plasma proteins.
- **Centrifugation:** Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean centrifuge tube.
- **Liquid-Liquid Extraction:** Add 0.5 mL of 0.5 N sodium hydroxide to the supernatant and vortex for 1 minute. Then, add 5 mL of ethyl acetate and vortex for another 10 minutes to extract the **azapropazone** into the organic layer.
- **Phase Separation:** Allow the mixture to stand for 20 minutes to ensure complete separation of the organic and aqueous layers.
- **Evaporation:** Carefully transfer the upper organic layer (ethyl acetate) to a clean tube or china dish and evaporate to dryness under a gentle stream of nitrogen or in a hot air oven.
- **Reconstitution:** Reconstitute the dried residue with a known volume (e.g., 1 mL) of the mobile phase (methanol) and vortex for 1 minute to ensure complete dissolution.

4. Spectrophotometric Analysis

- **Wavelength Selection (λ_{max}):** Scan a standard solution of **azapropazone** (e.g., 10 µg/mL in methanol) in the UV region (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λ_{max}). For **azapropazone**, this is expected to be around 254 nm.

- **Calibration Curve:** Measure the absorbance of the prepared working standard solutions at the determined λ_{max} . Plot a graph of absorbance versus concentration.
- **Sample Analysis:** Measure the absorbance of the reconstituted sample extracts at the same λ_{max} .
- **Concentration Determination:** Determine the concentration of **azapropazone** in the sample from the calibration curve using the linear regression equation ($y = mx + c$), where 'y' is the absorbance.

Method Validation

The developed spectrophotometric method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Table 1: Summary of Method Validation Parameters

Parameter	Specification	Result
Linearity		
Range	-	2 - 20 µg/mL
Correlation Coefficient (r^2)	≥ 0.995	0.999
Accuracy (% Recovery)		
80% Concentration	98 - 102%	99.5%
100% Concentration	98 - 102%	101.2%
120% Concentration	98 - 102%	99.8%
Precision (% RSD)		
Intraday (n=6)	$\leq 2\%$	1.1%
Interday (n=6)	$\leq 2\%$	1.5%
Limit of Detection (LOD)	-	0.4 µg/mL
Limit of Quantification (LOQ)	-	1.2 µg/mL
Specificity	No interference from endogenous plasma components	Confirmed

Data Presentation

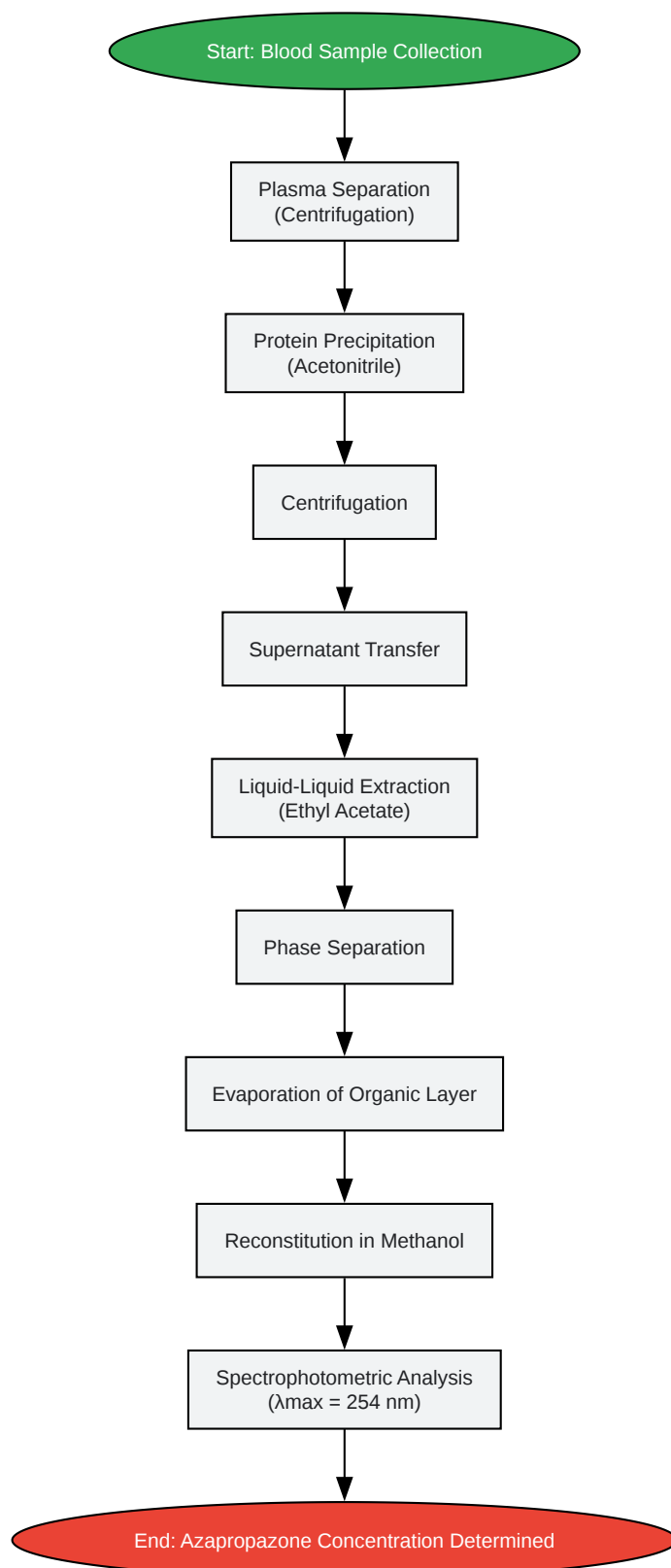
Table 2: Calibration Data for **Azapropazone**

Concentration (µg/mL)	Absorbance (at 254 nm)
2	0.152
5	0.378
10	0.755
15	1.130
20	1.505

Table 3: Accuracy and Precision Data

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL) (Mean ± SD, n=6)	Accuracy (% Recovery)	Precision (% RSD)
Intraday			
5	4.98 ± 0.05	99.6%	1.0%
10	10.10 ± 0.11	101.0%	1.1%
15	14.85 ± 0.18	99.0%	1.2%
Interday			
5	5.05 ± 0.08	101.0%	1.6%
10	9.95 ± 0.14	99.5%	1.4%
15	15.20 ± 0.21	101.3%	1.4%

Visualizations



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Caption: Experimental workflow for the spectrophotometric assay of **Azapropazone** in blood plasma.

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References

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